molecular formula C18H13FO4 B2720733 (Z)-2-(4-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 1814881-96-3

(Z)-2-(4-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2720733
CAS No.: 1814881-96-3
M. Wt: 312.296
InChI Key: FGHNABQANVAGOI-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H13FO4 and its molecular weight is 312.296. The purity is usually 95%.
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Scientific Research Applications

Vibrational and Electronic Absorption Spectra

The vibrational and electronic properties of related benzofuran derivatives have been extensively studied. For instance, (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one has been analyzed using experimental techniques and density functional theory (DFT), revealing good agreement between observed and calculated values. These studies contribute to understanding the compound's fluorescence microscopic imaging capabilities, proving it fluoresces in the yellow region (A. Veeraiah et al., 2012).

Controlled Drug Delivery Systems

Metal-organic frameworks (MOFs) have been utilized to encapsulate bioactive molecules for controlled release, highlighting the potential of these compounds in topical drug delivery systems. This approach aims at enhancing the therapeutic efficacy and minimizing side effects, with applications ranging from antibacterial treatment to skin cancer therapy (Seyyed Abbas Noorian et al., 2020).

Synthesis and Antiproliferative Activities

Novel synthetic routes have been developed for benzofuran derivatives, showing significant antiproliferative activities. These compounds induce apoptosis in breast cancer cells, offering a promising avenue for cancer treatment research (Estrella Saniger et al., 2003).

Antioxidant Activity

Benzofuran derivatives synthesized through Strecker-type reactions have shown good antioxidant activity. This demonstrates the potential of these compounds in combating oxidative stress-related diseases (E. Ezzatzadeh & Zinatossadat Hossaini, 2018).

Structural Characterization and Conformational Aspects

Fluorinated benzofuran derivatives have been structurally characterized to understand their conformational aspects better. Such insights are crucial for designing compounds with desired biological activities (R. Teixeira et al., 2014).

Luminescent Zinc(II) Complexes

The development of Zn(II) complexes with fluorinated benzothiazolyl-substituted phenoxide and enolate ligands showcases the luminescent properties of these compounds, with potential applications in materials science (Zhe Li et al., 2013).

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO4/c1-11(20)10-22-14-6-7-15-16(9-14)23-17(18(15)21)8-12-2-4-13(19)5-3-12/h2-9H,10H2,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHNABQANVAGOI-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.